molecular formula C17H11ClN6O3 B2932783 3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-01-7

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2932783
CAS No.: 893914-01-7
M. Wt: 382.76
InChI Key: YSSCOGDAKOAMMP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidinone core. The structure includes a 4-chlorophenyl substituent at position 3 and a 4-nitrobenzyl group at position 4. While direct synthesis details are unavailable, analogous compounds (e.g., ) suggest routes involving nucleophilic substitution or cyclocondensation reactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCOGDAKOAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The chlorophenyl and nitrophenylmethyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby disrupting metabolic pathways essential for the survival of microorganisms or cancer cells.

    DNA Interaction: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Signal Transduction: It can modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name / CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-ClPh (3), 4-NO₂Benzyl (6) C₁₉H₁₃ClN₆O₃ 408.80 High polarity due to NO₂; potential bioactivity
3-(4-Fluorophenyl)-6-(4-methylbenzyl) analog () 4-FPh (3), 4-MeBenzyl (6) C₁₈H₁₄FN₅O 335.34 Lower polarity (Me vs. NO₂); reduced molecular weight
[CAS 893914-17-5] () 4-ClPh (3), 4-MeBenzyl (6) C₁₉H₁₅ClN₅O 376.81 Methyl group increases hydrophobicity compared to NO₂
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog () 4-ClPhO (5), iPr (6), Ph (3) C₁₉H₁₆ClN₅O₂ 381.82 Phenoxy substituent enhances planarity; crystallizes in monoclinic system

Key Observations:

  • Planarity: Triazolo-pyrimidinone cores in related compounds () exhibit near-coplanar ring systems (max deviation: 0.021 Å), critical for π-π stacking in crystal structures or protein interactions .
  • Solubility: The nitro group may reduce aqueous solubility compared to methyl or methoxy analogs but improve affinity for hydrophobic binding pockets .

Biological Activity

The compound 3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure

The compound features a triazolo-pyrimidine core with substituents that may influence its biological activity. The presence of both chlorophenyl and nitrophenyl groups is critical for enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazolo-pyrimidines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values below 100 µM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies indicate that treatment with this compound leads to increased caspase activity and morphological changes consistent with apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines can be influenced by structural modifications. Key observations include:

  • Substituent Effects : The introduction of electron-withdrawing groups such as nitro or chloro enhances the cytotoxicity. For instance, compounds with a nitrophenyl group showed increased potency compared to their unsubstituted counterparts .
  • Combination Effects : The combination of different substituents can lead to synergistic effects. For example, compounds with both chlorophenyl and nitrophenyl groups demonstrated enhanced activity compared to those with single substituents .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on HCT-116 Cells : A study reported that the compound induced apoptosis in HCT-116 cells through mitochondrial pathway activation, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
  • HeLa Cell Line Analysis : In HeLa cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a cell cycle inhibitor .

Pharmacokinetics and Metabolic Stability

Understanding the pharmacokinetics of 3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is crucial for its therapeutic application:

  • Metabolic Stability : Studies have shown that compounds in this class possess varying degrees of metabolic stability when incubated with human liver microsomes. This stability is essential for maintaining effective plasma concentrations .

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